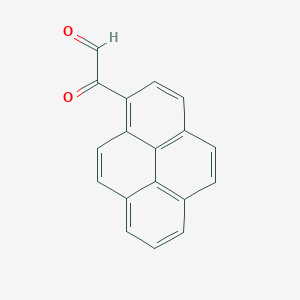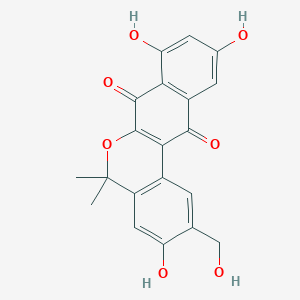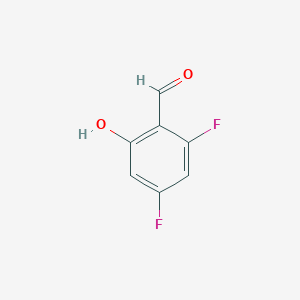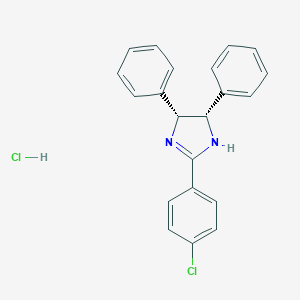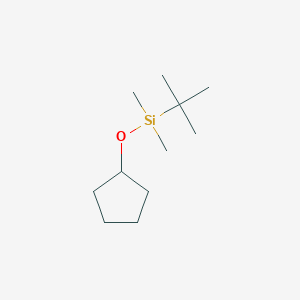
Cyclopentanol, DMTBS
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanol, DMTBS is a chemical compound that has recently gained attention in scientific research. This compound has been found to have potential applications in various fields, including pharmaceuticals, agriculture, and materials science.
Wirkmechanismus
The mechanism of action of Cyclopentanol, DMTBS is not fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes, such as topoisomerase and DNA polymerase. This inhibition leads to the disruption of DNA replication and cell division, resulting in the antitumor and antimicrobial properties of the compound.
Biochemical and Physiological Effects:
Cyclopentanol, DMTBS has been shown to have both biochemical and physiological effects. In vitro studies have shown that the compound has cytotoxic effects on various cancer cell lines. It has also been shown to have antibacterial and antifungal properties.
In vivo studies have shown that Cyclopentanol, DMTBS has potential as a chemotherapeutic agent. It has been shown to inhibit tumor growth in animal models of cancer. However, further studies are needed to determine the safety and efficacy of the compound in humans.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclopentanol, DMTBS has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it can be easily purified through recrystallization. It also has potential applications in various fields of scientific research, including pharmaceuticals, agriculture, and materials science.
However, there are also limitations to the use of Cyclopentanol, DMTBS in lab experiments. The compound is relatively unstable and can decompose over time, which can affect the accuracy of experimental results. It is also toxic and must be handled with care.
Zukünftige Richtungen
There are several future directions for the research on Cyclopentanol, DMTBS. In the field of pharmaceuticals, further studies are needed to determine the safety and efficacy of the compound as a chemotherapeutic agent. In agriculture, more research is needed to determine the optimal conditions for the use of Cyclopentanol, DMTBS as a plant growth regulator.
In materials science, further studies are needed to explore the potential applications of Cyclopentanol, DMTBS as a precursor for the synthesis of metal sulfide nanoparticles. This could lead to the development of new materials with unique properties and applications.
Overall, Cyclopentanol, DMTBS is a promising compound with potential applications in various fields of scientific research. Further studies are needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.
Synthesemethoden
Cyclopentanol, DMTBS can be synthesized through a simple reaction between cyclopentanone and 2,4-dimethyl-3-thiosemicarbazide. The reaction takes place in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The resulting product is a white crystalline solid that can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Cyclopentanol, DMTBS has potential applications in various fields of scientific research. In the field of pharmaceuticals, this compound has been found to have antitumor and antimicrobial properties. It has also been shown to have potential as a drug delivery system due to its ability to form stable complexes with metal ions.
In agriculture, Cyclopentanol, DMTBS has been found to have potential as a plant growth regulator. It has been shown to increase the yield and quality of crops, as well as improve their resistance to environmental stress.
In materials science, this compound has been found to have potential as a precursor for the synthesis of metal sulfide nanoparticles. These nanoparticles have applications in various fields, including catalysis, electronics, and energy storage.
Eigenschaften
CAS-Nummer |
135746-46-2 |
|---|---|
Produktname |
Cyclopentanol, DMTBS |
Molekularformel |
C11H24OSi |
Molekulargewicht |
200.39 g/mol |
IUPAC-Name |
tert-butyl-cyclopentyloxy-dimethylsilane |
InChI |
InChI=1S/C11H24OSi/c1-11(2,3)13(4,5)12-10-8-6-7-9-10/h10H,6-9H2,1-5H3 |
InChI-Schlüssel |
BDJHAGOROXVJFV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[Si](C)(C)OC1CCCC1 |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1CCCC1 |
Synonyme |
Silane, (cyclopentyloxy)(1,1-dimethylethyl)dimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



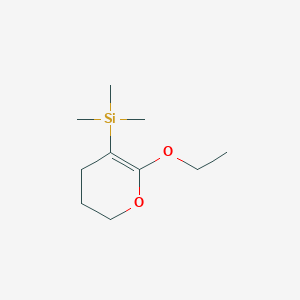
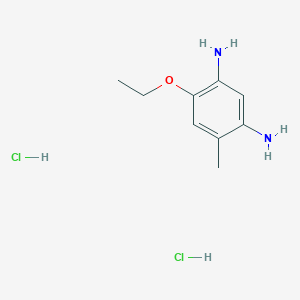
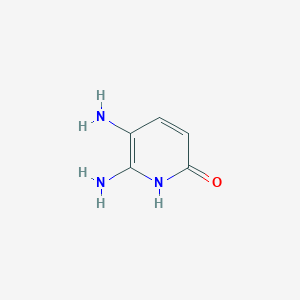
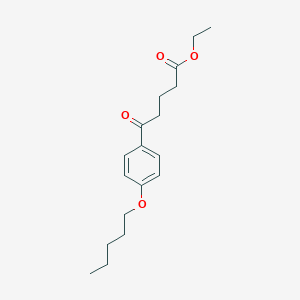
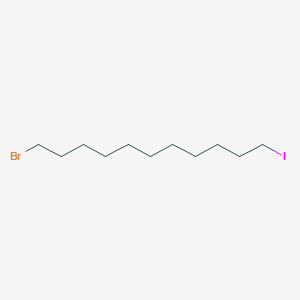

![Azane;[(1R,2R,4R,5S)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B144824.png)
